molecular formula C8H6BrN3 B2378822 4-Bromo-2-phenyltriazole CAS No. 77896-57-2

4-Bromo-2-phenyltriazole

Cat. No. B2378822
CAS RN: 77896-57-2
M. Wt: 224.061
InChI Key: OOZQRQYBKXHSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-phenyltriazole” is a compound that contains a triazole ring, a phenyl ring, and a bromine atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The phenyl ring is a six-membered carbon ring, and bromine is a halogen.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring with the phenyl group already attached, followed by the bromination at the 4-position. The exact methods and reagents would depend on the specific conditions and starting materials.



Molecular Structure Analysis

The molecular structure of “4-Bromo-2-phenyltriazole” would consist of a planar triazole ring attached to a phenyl ring at the 2-position and a bromine atom at the 4-position. The exact geometry and bond lengths would need to be determined experimentally or through computational methods.



Chemical Reactions Analysis

The reactivity of “4-Bromo-2-phenyltriazole” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating phenyl ring. The bromine atom could potentially be replaced in a substitution reaction, and the compound could potentially participate in reactions involving the triazole ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-phenyltriazole” would depend on its exact structure. Some general predictions can be made based on its functional groups: it would likely be a solid at room temperature, and it might have moderate solubility in organic solvents due to the presence of the aromatic ring and the polar triazole ring.


Scientific Research Applications

Cytotoxic Activity in Hybrid Compounds

A study by Rodphon et al. (2021) explored the synthesis of hybrid compounds involving 4-bromo-2-phenyltriazole. They found that these compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy.

Antitumor Activity of Thiazole Derivatives

Li et al. (2016) Li et al. (2016) investigated 2-aminothiazole derivatives, including those with bromo and phenyl groups, for their antitumor activities. Their research contributes to the understanding of structure-activity relationships in antitumor agents.

Anticonvulsant Properties

Research by Luszczki et al. (2012) Luszczki et al. (2012) examined the anticonvulsant properties of a 4-bromophenyl-triazole derivative. Their findings suggest potential applications in the treatment of epilepsy.

Antidepressant Activity

A study by Klen et al. (2016) Klen et al. (2016) synthesized and tested the antidepressant activity of various triazole derivatives, including those with bromo and phenyl groups, providing insight into their potential as antidepressants.

Synthesis and Antimicrobial Activities

In research conducted by Ustabaş et al. (2020) Ustabaş et al. (2020), 4-bromophenyl-triazole derivatives were synthesized and evaluated for their antimicrobial activities. This study adds to the knowledge of antimicrobial properties of triazole derivatives.

Antihypertensive and Cardioprotective Effects

Mazur et al. (2019) Mazur et al. (2019) investigated the antihypertensive and cardioprotective effects of a triazole derivative. Their findings indicate potential applications in cardiovascular medicine.

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards of “4-Bromo-2-phenyltriazole”. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

The study of “4-Bromo-2-phenyltriazole” and similar compounds could be a fruitful area of research, particularly in the field of medicinal chemistry. Triazole compounds are known to have a wide range of biological activities, and the introduction of a bromine atom could potentially enhance these activities or introduce new ones.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If “4-Bromo-2-phenyltriazole” is a novel compound, it could be an interesting subject for future research.


properties

IUPAC Name

4-bromo-2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQRQYBKXHSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenyltriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.